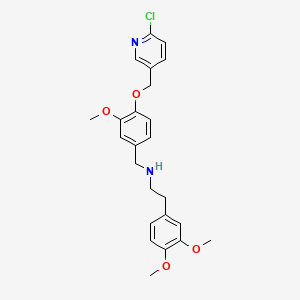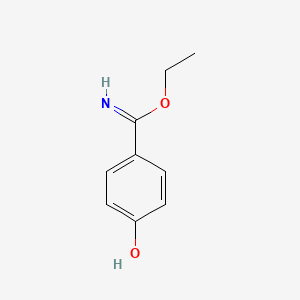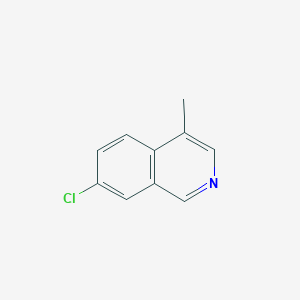
7-Chloro-4-methylisoquinoline
Overview
Description
7-Chloro-4-methylisoquinoline is a heterocyclic compound with a molecular formula of C10H8ClN. It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Synthesis Analysis
A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .
Molecular Structure Analysis
The molecular structure of 7-Chloro-4-methylisoquinoline consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The compound has a chlorine atom at the 7th position and a methyl group at the 4th position.
Physical And Chemical Properties Analysis
The molecular weight of 7-Chloro-4-methylisoquinoline is 177.63 g/mol. More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Antimicrobial Activity
7-Chloro-4-methylisoquinoline has been used in the synthesis of novel 7-chloro-4-aminoquinoline derivatives, which have shown significant antimicrobial activity . These compounds have been synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The most active ones displayed MIC (Minimum Inhibitory Concentration) values in the range of 1.5 to 12.5 µg/mL .
Antifungal Activity
Although the 7-chloro-4-aminoquinoline derivatives synthesized from 7-Chloro-4-methylisoquinoline displayed no antifungal activity, they still provide a valuable reference for future research in this field .
Drug Discovery
7-Chloro-4-methylisoquinoline is a vital scaffold for leads in drug discovery . It has versatile applications in the fields of industrial and synthetic organic chemistry .
Antimalarial Activity
Compounds containing the 4-Aminoquinoline nucleus have been found to display antimalarial activity . This suggests that 7-Chloro-4-methylisoquinoline could potentially be used in the development of new antimalarial agents .
Anti-leishmanial Activity
Similarly, 4-Aminoquinoline compounds have also been found to display anti-leishmanial activity . This opens up another potential avenue for the application of 7-Chloro-4-methylisoquinoline .
Anti-platelet Aggregation
The 4-Aminoquinoline compounds have been found to display anti-platelet aggregation activity . This suggests that 7-Chloro-4-methylisoquinoline could potentially be used in the development of new drugs for cardiovascular diseases .
Anti-viral Activity
Compounds containing the 4-Aminoquinoline nucleus have been found to display anti-viral activity . This suggests that 7-Chloro-4-methylisoquinoline could potentially be used in the development of new antiviral agents .
Anti-inflammatory and Immune-modulatory Activity
The 4-Aminoquinoline compounds have been found to display anti-inflammatory and immune-modulatory activities . This suggests that 7-Chloro-4-methylisoquinoline could potentially be used in the development of new drugs for inflammatory diseases and immune disorders .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that chloroquine, a compound with a similar structure, primarily targets heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a structurally similar compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite .
Biochemical Pathways
The related compound chloroquine is known to interfere with the heme to hemazoin conversion pathway in malarial parasites .
Result of Action
A study on a similar compound, 7-chloro-4- (phenylselanyl) quinoline, showed that it reduced mechanical and thermal hypersensitivities induced by paclitaxel, reduced anxious behavior, and cognitive impairment in mice . These effects were associated with the modulation of oxidative stress, reduction of neuroinflammation, and normalizing Ca 2+ ATPase activity in the spinal cord, cerebral cortex, and hippocampus of mice with Paclitaxel-induced peripheral neuropathy .
properties
IUPAC Name |
7-chloro-4-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTPHDZYRGQBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methylisoquinoline | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

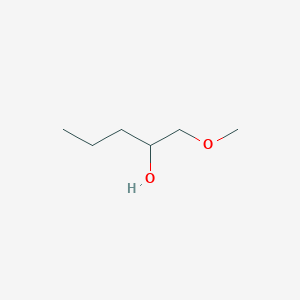


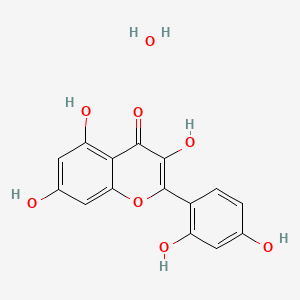

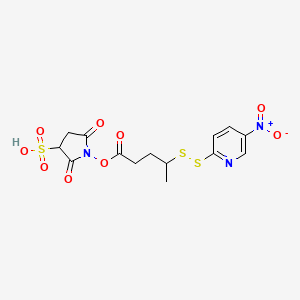
![Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B3182432.png)
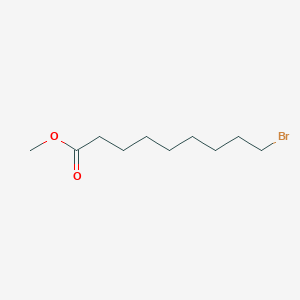
![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)

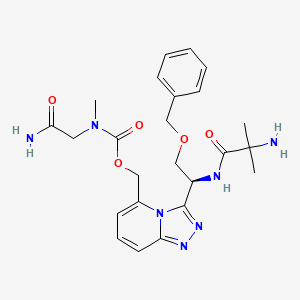
![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)
